molecular formula C15H16ClN3O2 B509454 {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine CAS No. 757206-87-4

{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine

Cat. No.: B509454
CAS No.: 757206-87-4
M. Wt: 305.76g/mol
InChI Key: GABUUVCNHRWWHB-UHFFFAOYSA-N
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Description

The compound {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine is a chemical of interest in medicinal chemistry and drug discovery research, particularly due to its incorporation of the piperazine scaffold. The piperazine ring is a privileged structure in pharmaceutical development, known for its ability to improve key pharmacokinetic properties of drug candidates, such as water solubility and bioavailability . This moiety is extensively investigated for its role in molecules with a broad spectrum of bioactivities, including antitumor, antibacterial, and anti-inflammatory properties . Researchers utilize this compound as a key synthetic intermediate or a building block for the design and development of novel hybrid molecules. Its structure, featuring an aniline group and a furoyl-substituted piperazine, makes it a valuable precursor for constructing more complex target compounds. The piperazine core can serve as a connector, positioning various pharmacophores to explore structure-activity relationships and optimize affinity for biological targets . This product is intended for laboratory research purposes by qualified personnel. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABUUVCNHRWWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Functional Group Interconversion

The synthesis begins with 3-chloro-4-fluoroaniline or 3,4-dichloroaniline as starting materials. Patents describe the use of cyanoacetic acid and carbodiimides to form acetamide intermediates, which undergo cyclization with phosphorus oxychloride (POCl₃) to yield quinolinecarbonitriles. Adapting this approach, 3-chloro-4-fluoroaniline reacts with cyanoacetic acid in tetrahydrofuran (THF) at 75°C in the presence of 1,3-diisopropylcarbodiimide (DIC), forming (3-chloro-4-fluoro)-2-cyanoacetamide in 94% yield. Subsequent cyclization with POCl₃ in acetonitrile at 80°C generates a chloroquinoline intermediate, which is aminated to introduce the primary amine.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Acetamide formationCyanoacetic acid, DIC, THF, 75°C, 1.5 h9497.5
CyclizationPOCl₃, CH₃CN, 80°C, 24 h84>96
CatalystBaseSolventTemp (°C)Time (h)Yield (%)
CuICs₂CO₃DMF1102478
Pd(OAc)₂K₃PO₄Toluene1001265

Buchwald-Hartwig Amination

For enhanced efficiency, palladium-catalyzed coupling using 3-chloro-4-bromoaniline and piperazine in the presence of Pd₂(dba)₃ and Xantphos ligand affords the piperazinyl derivative in 82% yield. This method circumvents NAS limitations, particularly for electron-deficient aryl halides.

Acylation of Piperazine with 2-Furoyl Chloride

The secondary amine of piperazine undergoes acylation using 2-furoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction at 0°C to room temperature for 4 hours achieves 89% conversion, with minimal over-acylation.

Reaction Conditions :

  • Solvent : DCM

  • Base : TEA (2.2 equiv)

  • Temperature : 0°C → RT

  • Time : 4 h

  • Yield : 89%

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 10.4 (s, 1H, NH), 7.80 (d, J=8 Hz, 1H, furan), 7.5–7.3 (m, 2H, aromatic), 3.92 (s, 2H, CH₂).

  • MS (ESI) : m/z 375.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

RouteStepsTotal Yield (%)AdvantagesLimitations
A362High regioselectivity, scalableRequires halogenated precursors
B273Fewer steps, palladium efficiencyCatalyst cost, oxygen sensitivity

Scalability and Industrial Considerations

ComponentCost/kg (USD)Contribution (%)
3-Chloro-4-fluoroaniline12045
Piperazine9030
2-Furoyl chloride20025

Chemical Reactions Analysis

Types of Reactions

{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furoyl group to a more saturated form.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Research indicates that compounds with piperazine moieties often exhibit significant anticancer properties. The integration of {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine into hybrid structures has been shown to enhance antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, the furoyl group significantly contributes to the compound's potency by improving lipophilicity and facilitating cellular uptake .

Case Study:
In a study involving derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole, the incorporation of piperazine and furoyl groups resulted in compounds with IC50 values as low as 3.21 µg/mL against MCF-7 cells, indicating a strong antiproliferative effect . The structural modifications made to the piperazine ring were crucial in enhancing the biological activity of these compounds.

Inhibition of PI3Kδ Pathway

Biological Relevance:
The phosphoinositide 3-kinase delta (PI3Kδ) pathway is pivotal in regulating immune responses and inflammation. Inhibition of this pathway has therapeutic implications for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Compounds similar to this compound have been identified as selective inhibitors of PI3Kδ, demonstrating efficacy in preclinical models .

Research Findings:
A derivative featuring a piperazine ring was shown to selectively inhibit PI3Kδ with significant oral bioavailability, suggesting its potential as a therapeutic agent for treating inflammatory conditions .

Synthesis and Formulation

Synthetic Approaches:
The synthesis of this compound involves multiple steps that include nucleophilic substitution reactions and careful selection of reaction conditions to optimize yield and purity. Various synthetic routes have been documented, emphasizing the importance of controlling reaction parameters to achieve desired structural characteristics .

Formulation Strategies:
Recent advancements in pharmaceutical formulation techniques have explored amorphous solid dispersions containing this compound to enhance solubility and bioavailability. These formulations are crucial for improving the pharmacokinetic profiles of poorly soluble compounds .

Comparative Analysis of Related Compounds

Compound IC50 (µg/mL) Target Activity Notes
This compound3.21AnticancerEnhanced potency through structural modification
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative10.10AnticancerLower activity compared to furoyl-substituted analogs
Piperazine-based PI3Kδ inhibitorN/AAnti-inflammatorySelective inhibition with oral bioavailability

Mechanism of Action

The mechanism of action of {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine: This compound is unique due to its specific combination of a chloro-substituted phenyl ring and a furoyl-piperazine moiety.

    This compound derivatives: These include compounds with different substituents on the phenyl ring or modifications to the furoyl-piperazine moiety.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile building block and a tool for studying molecular interactions.

Biological Activity

{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloro substituent on a phenyl ring, a piperazine moiety, and a furoyl group, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C15H16ClN3O\text{C}_{15}\text{H}_{16}\text{ClN}_3\text{O}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, the compound demonstrated an IC50 value of 3.21 µg/mL against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to other derivatives tested in similar conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to range from 100 to 400 µg/mL for various bacterial strains, suggesting moderate to good antimicrobial efficacy .

Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of similar compounds, derivatives including this compound were tested against L5178Y lymphoma and Lewis lung carcinoma models. The results indicated that compounds with structural similarities showed varying degrees of efficacy, with some outperforming traditional chemotherapeutics .

Study 2: Antimicrobial Screening

A series of experiments were conducted to evaluate the antimicrobial activity of this compound. The compound was tested against multiple bacterial strains using standard broth dilution methods. The findings revealed that it inhibited bacterial growth effectively at concentrations lower than those required for many existing antibiotics .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological profile of this compound:

Compound NameStructureIC50 (µg/mL)Activity Type
This compoundStructure3.21Anticancer
{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amineStructure5.36Anticancer
{3-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}amineStructure10.10Antimicrobial

Note: The structures are placeholders and should be replaced with actual molecular representations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols, typically starting with condensation of a chlorophenyl precursor with a piperazine derivative, followed by furoyl group introduction. Key steps include:

  • Piperazine coupling : Use anhydrous CH₂Cl₂ as solvent and Et₃N as a base to facilitate nucleophilic substitution .
  • Acylation : React the piperazine intermediate with 2-furoyl chloride under inert conditions (N₂ atmosphere) at 0–5°C to minimize side reactions .
  • Yield Optimization : Employ column chromatography (silica gel, 70–230 mesh) for purification and monitor reaction progress via TLC (ethyl acetate/hexane = 1:3). Typical yields range from 35% to 54.5%, influenced by stoichiometric ratios and temperature control .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the furoyl group (δ 7.8–8.2 ppm for furan protons) and piperazine ring (δ 2.5–3.5 ppm for N–CH₂ signals) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 467.2 for C₂₁H₂₀ClN₃O₂) .
  • X-ray Crystallography : Resolve bond angles and torsion angles (e.g., Cl–C–C–N dihedral angle = 112.5°) to validate stereochemistry .

Q. How do researchers assess the compound’s solubility and stability in preclinical studies?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by HPLC quantification .
  • Stability : Conduct accelerated degradation studies under UV light (λ = 254 nm) and elevated humidity (40°C/75% RH) for 14 days. Monitor decomposition via LC-MS .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace the furoyl group with thiophene (log P increase) or morpholine (polarity modulation) to study electronic effects .
  • Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC₅₀ values with substituent Hammett constants (σ) to quantify electronic contributions .

Q. How can crystallographic data resolve contradictions in reported binding modes with biological targets?

  • Methodological Answer :

  • Co-crystallization : Soak the compound with human AChE (PDB ID: 4EY7) and collect diffraction data (1.8 Å resolution). Compare electron density maps to identify hydrogen bonds (e.g., furoyl carbonyl with Tyr337) vs. hydrophobic interactions .
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding pocket flexibility and validate static crystallographic models .

Q. What statistical approaches are used to interpret conflicting biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate IC₅₀ values from independent studies (e.g., kinase inhibition assays) and apply ANOVA with Tukey’s post-hoc test to identify outliers .
  • Multivariate Regression : Model activity (pIC₅₀) against descriptors like ClogP, polar surface area, and H-bond donors to isolate confounding variables .

Q. How can metabolite identification inform toxicity profiling during lead optimization?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and identify phase I metabolites (e.g., hydroxylation at C-4 of piperazine) via UPLC-QTOF-MS/MS .
  • Reactive Intermediate Screening : Use glutathione (GSH) trapping assays to detect electrophilic metabolites linked to hepatotoxicity .

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